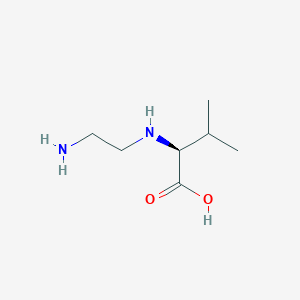

N-(2-Aminoethyl)-L-valine

Description

N-(2-Aminoethyl)-L-valine is a modified amino acid derivative in which the α-amino group of L-valine is substituted with a 2-aminoethyl moiety. Such derivatives are often explored in peptide synthesis, prodrug design, and as intermediates in pharmaceutical chemistry .

Properties

CAS No. |

243653-68-1 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-2-(2-aminoethylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-5(2)6(7(10)11)9-4-3-8/h5-6,9H,3-4,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

XTVNZWVSZBQLEU-LURJTMIESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCN |

Canonical SMILES |

CC(C)C(C(=O)O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-L-valine typically involves the reaction of L-valine with ethylenediamine. The process begins with the protection of the amino group of L-valine, followed by the introduction of the ethylenediamine moiety. The final step involves the deprotection of the amino group to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups attached to the aminoethyl side chain .

Scientific Research Applications

N-(2-Aminoethyl)-L-valine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in protein synthesis and enzyme function.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: This compound is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-L-valine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Cyanoethyl)-L-valine

- Structure: The 2-aminoethyl group in N-(2-Aminoethyl)-L-valine is replaced with a 2-cyanoethyl group.

- Molecular Formula: C₈H₁₄N₂O₂ (identical to this compound but with a cyano substituent) .

- Key Differences: The cyano group (-CN) is strongly electron-withdrawing, reducing the basicity of the amine compared to the aminoethyl derivative. Increased stability against enzymatic degradation due to the inert cyano group . Spectral Data: Distinct IR peaks at 1760 cm⁻¹ (C≡N stretch) and ESI-MS m/z 170.1 [M-H]⁻ .

N-(2-Hydroxyethyl)-L-valine

- Structure : Features a hydroxyl (-OH) group instead of the primary amine on the ethyl chain.

- Molecular Formula: C₇H₁₅NO₃ (smaller molecular weight due to fewer nitrogen atoms).

- Key Differences: The hydroxyl group enhances polarity, improving aqueous solubility but reducing lipid membrane permeability compared to the aminoethyl derivative. Forms hydrogen bonds more readily, influencing crystallization behavior .

N-Acetyl-L-valine

- Structure: Acetyl group (-COCH₃) replaces the aminoethyl substituent.

- Molecular Formula: C₇H₁₃NO₃ .

- Key Differences :

N-(2-Palmitoylamino-ethyloxy)carbonyl-L-valine

- Structure : A long-chain palmitoyl group is conjugated via an ethyloxy linker.

- Molecular Formula : C₂₄H₄₆N₂O₅ .

- Key Differences :

N-(3-Acetoxy-phenanthrene-carbonyl)-L-valine Methyl Ester

- Structure : Aromatic phenanthrene moiety attached via a carbonyl group.

- Molecular Formula: C₂₃H₂₃NO₆ .

- Key Differences :

Data Tables

Table 1. Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.